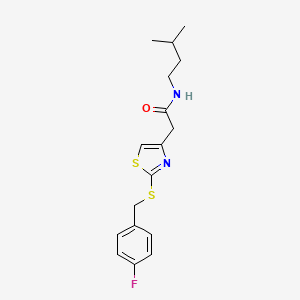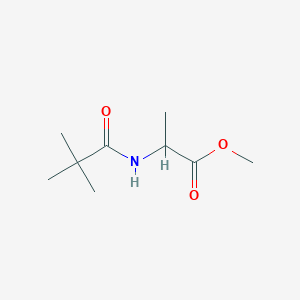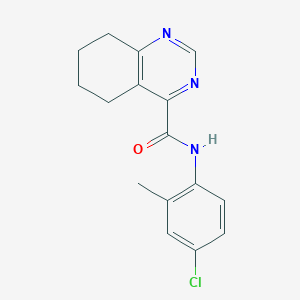![molecular formula C12H17FN2O B2734196 1-[(5-Fluoro-2-methoxyphenyl)methyl]piperazine CAS No. 523980-75-8](/img/structure/B2734196.png)
1-[(5-Fluoro-2-methoxyphenyl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-[(5-Fluoro-2-methoxyphenyl)methyl]piperazine” is a chemical compound with the molecular formula C12H17FN2O . It belongs to the class of piperazines, which are widely used in various fields due to their broad range of biological and pharmaceutical activity .
Synthesis Analysis
The synthesis of piperazine derivatives, including “1-[(5-Fluoro-2-methoxyphenyl)methyl]piperazine”, has been a topic of interest in recent years . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method uses aza-Michael addition reaction between diamine and the in situ generated sulfonium salt .
Chemical Reactions Analysis
While specific chemical reactions involving “1-[(5-Fluoro-2-methoxyphenyl)methyl]piperazine” are not mentioned in the search results, piperazines in general are known to participate in a variety of chemical reactions. For instance, they can undergo reactions with sulfonium salts, leading to the formation of new piperazine derivatives .
Scientific Research Applications
Piperazine Derivatives for Therapeutic Use
Piperazine derivatives, including 1-[(5-Fluoro-2-methoxyphenyl)methyl]piperazine, are integral in drug design due to their versatility in medicinal chemistry. These compounds are found in a wide array of drugs with various therapeutic applications, such as antipsychotic, antidepressant, anticancer, and antiviral agents. The modification of the substitution pattern on the piperazine nucleus significantly influences the medicinal potential of the resulting molecules. Such derivatives have been explored for their CNS activities, anti-tuberculosis, anti-inflammatory, and imaging applications, highlighting the broad potential of piperazine-based molecules in pharmacotherapy (Rathi et al., 2016).
Metabolism and Pharmacokinetics
The metabolism of arylpiperazine derivatives, including those related to 1-[(5-Fluoro-2-methoxyphenyl)methyl]piperazine, involves extensive pre-systemic and systemic processes. These compounds are primarily biotransformed through oxidation and conjugation, leading to metabolites with various pharmacological activities. The study of these metabolic pathways is crucial for understanding the disposition, potential therapeutic effects, and safety profiles of arylpiperazine-based drugs (Caccia, 2007).
Anti-Mycobacterial Activity
Piperazine scaffolds are also notable for their anti-mycobacterial properties. Compounds incorporating the piperazine moiety have shown potential activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This underscores the relevance of piperazine derivatives in developing new anti-TB molecules, with a focus on enhancing their safety, selectivity, and cost-effectiveness (Girase et al., 2020).
Pharmacophoric Roles in Drug Design
The piperazine core is a key pharmacophoric element in the design of drugs targeting D2-like receptors, among others. Its presence in drug molecules can improve potency and selectivity for specific receptor targets, demonstrating the critical role of piperazine in enhancing the therapeutic efficacy of pharmacological agents (Sikazwe et al., 2009).
properties
IUPAC Name |
1-[(5-fluoro-2-methoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O/c1-16-12-3-2-11(13)8-10(12)9-15-6-4-14-5-7-15/h2-3,8,14H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVHAGDWEZZIGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)CN2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Fluoro-2-methoxyphenyl)methyl]piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-chlorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2734113.png)
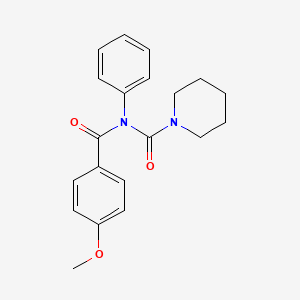
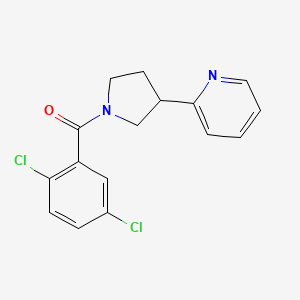
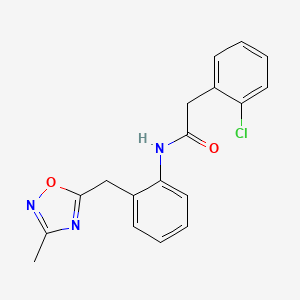
![2,4-Dichloro-5-{[(4-methoxyphenyl)methyl]sulfamoyl}benzoic acid](/img/structure/B2734120.png)
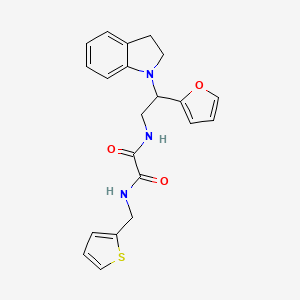
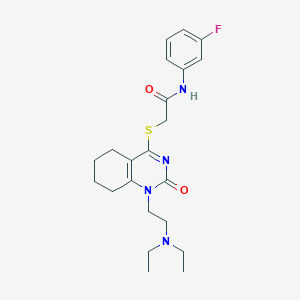
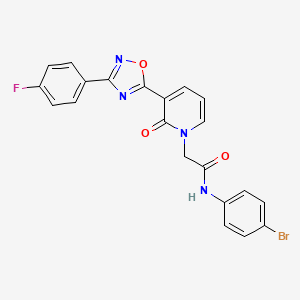
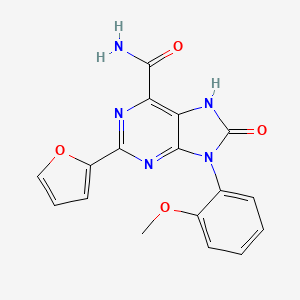
![2-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2734130.png)
![(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2734131.png)
